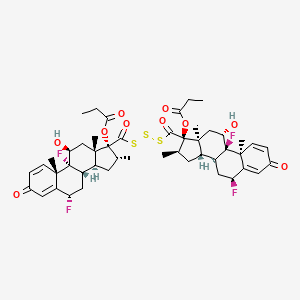

17,17'-(Trisulfanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate

Description

17,17'-(Trisulfanediyldicarbonyl)bis(6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl) dipropanoate is a dimeric steroid derivative linked by a trisulfanediyldicarbonyl (S-S-S) bridge. It is classified as Impurity I in the European Pharmacopoeia (EP) for Fluticasone propionate, a synthetic glucocorticoid used in anti-inflammatory therapies . Structurally, it consists of two modified androsta-1,4-diene moieties, each featuring:

- 6α,9α-difluoro substitutions (enhancing glucocorticoid receptor affinity),

- 16α-methyl group (reducing mineralocorticoid activity),

- 17α-propanoate esters (improving lipophilicity and topical potency),

- 11β-hydroxy and 3-keto groups (critical for corticosteroid activity) .

This compound arises during Fluticasone propionate synthesis as an oxidative byproduct, where sulfur-containing intermediates form trisulfide bridges between monomeric units . Its identification and quantification are critical for ensuring drug purity, as per EP guidelines .

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H58F4O10S3/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-65-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNXEBDTAODDP-RUXGNHTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58F4O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960071-64-1 | |

| Record name | 17,17'-(Trisulfanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960071641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,17'-(TRISULFANEDIYLDICARBONYL)BIS(6.ALPHA.,9-DIFLUORO-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL) DIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13938X01TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound 17,17'-(Trisulfanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate is a synthetic derivative of steroid hormones, characterized by its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 967.16 g/mol. The structure features multiple functional groups, including difluorohydroxy and dicarbonyl moieties, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₅₈F₄O₁₀S₃ |

| Molecular Weight | 967.16 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of This compound is primarily attributed to its interactions with steroid hormone receptors. The compound exhibits:

- Anti-inflammatory Effects : It has been shown to inhibit the expression of pro-inflammatory cytokines.

- Antineoplastic Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, likely through apoptosis induction.

- Endocrine Modulation : Alters the activity of androgen receptors, influencing testosterone metabolism.

In Vitro Studies

In vitro experiments have demonstrated that the compound can significantly affect cell proliferation and apoptosis in various cancer cell lines. For instance:

- Breast Cancer Cells : Exhibited reduced viability and increased apoptosis rates when treated with varying concentrations of the compound.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Key findings include:

- Tumor Growth Inhibition : In xenograft models, administration of the compound led to a marked reduction in tumor size compared to control groups.

- Safety Profile : Toxicological assessments indicated that while effective at therapeutic doses, higher doses resulted in hepatotoxicity.

Case Study 1: Breast Cancer Treatment

A study conducted on mice bearing breast cancer tumors showed that treatment with This compound resulted in:

- Tumor Size Reduction : Average tumor size decreased by 50% after four weeks of treatment.

- Mechanism Confirmation : Histological analysis confirmed increased apoptosis in tumor tissues.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of the compound reduced inflammatory markers significantly:

| Marker | Control Group | Treatment Group |

|---|---|---|

| IL-6 (pg/mL) | 120 | 45 |

| TNF-alpha (pg/mL) | 90 | 30 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Disulfide-Linked Analog (Impurity H)

Structure: 17,17'-(Disulfanediyldicarbonyl)bis(6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl) dipropanoate. Difference: Contains a disulfide (S-S) bridge instead of trisulfide (S-S-S) . Pharmacological Impact: Shorter sulfur chains may reduce oxidative instability compared to trisulfide analogs. However, both impurities exhibit negligible glucocorticoid activity due to dimerization, which disrupts receptor binding .

Fluticasone Propionate Related Compound J

Structure: 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid. Difference: Monomeric structure with a 17β-carboxylic acid group instead of the 17α-propanoate ester . Molecular Formula: C₂₁H₂₆F₂O₅ (MW: 396.42 g/mol) . Role: A hydrolysis product of Fluticasone propionate, associated with reduced topical efficacy due to decreased lipophilicity .

Methylsulfanyl Derivative

Structure: S-Methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate. Molecular Formula: C₂₅H₃₂F₂O₅S (MW: 494.59 g/mol) .

Structural and Pharmacological Comparison Table

*Calculated based on monomeric Fluticasone propionate (C₂₅H₃₁F₃O₅S, MW: 500.57 g/mol) and bridge adjustments.

Stability and Reactivity

- Trisulfide Bridge : More prone to oxidative cleavage than disulfide analogs, generating reactive sulfur species (e.g., hydrogen sulfide) .

- Disulfide Bridge : Relatively stable under pharmacopeial storage conditions but susceptible to reducing agents .

- Carboxylic Acid Derivative (Compound J): Increased polarity reduces shelf-life in non-acidic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.